molecular formula C9H5BrClN B1334080 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile CAS No. 78583-87-6

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile

Cat. No.: B1334080
CAS No.: 78583-87-6
M. Wt: 242.5 g/mol
InChI Key: LDXSSEKZKTYYOQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a chloropropene group, and a nitrile group

Scientific Research Applications

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for addition across the double bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl and chloropropene groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-3-chloropropanoic acid
  • 3-(4-Bromophenyl)-3-chloropropanol
  • 3-(4-Bromophenyl)-3-chloropropanone

Uniqueness

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is unique due to the presence of both a nitrile group and a double bond in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSSEKZKTYYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373735
Record name 3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-87-6
Record name 3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-87-6
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